
Biotin-X-NTA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-X-NTA, also known as Biotin-X nitrilotriacetic acid, tripotassium salt, is a compound widely used in biochemical research. It is primarily utilized for the detection of histidine-tagged proteins immobilized on nitrocellulose membranes. The compound is known for its ability to bind to histidine residues, making it a valuable tool in protein purification and analysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Biotin-X-NTA is synthesized through a series of chemical reactions involving biotin and nitrilotriacetic acid. The synthesis typically involves the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Reaction with Nitrilotriacetic Acid: The activated biotin is then reacted with nitrilotriacetic acid in the presence of a base such as triethylamine to form this compound.
Purification: The product is purified using techniques such as chromatography to obtain this compound in its pure form.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin and nitrilotriacetic acid are reacted under controlled conditions.
Purification: The crude product is purified using industrial-scale chromatography or crystallization techniques.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions: Biotin-X-NTA primarily undergoes chelation reactions due to the presence of nitrilotriacetic acid, which can chelate metal ions such as nickel (Ni²⁺). This chelation is crucial for its function in binding histidine-tagged proteins.
Common Reagents and Conditions:
Chelation: this compound chelates metal ions like nickel (Ni²⁺) under neutral to slightly basic conditions (pH 7-8).
Binding to Histidine-Tagged Proteins: The chelated complex can then bind to histidine residues on proteins, typically under physiological conditions (pH 7.4).
Major Products:
This compound-Ni²⁺ Complex: This complex is formed when this compound chelates nickel ions.
This compound-Histidine-Tagged Protein Complex: This complex is formed when the this compound-Ni²⁺ complex binds to histidine-tagged proteins
Wissenschaftliche Forschungsanwendungen
Biotin-X-NTA has a wide range of applications in scientific research, including:
Protein Purification: It is used to purify histidine-tagged proteins through affinity chromatography.
Protein Detection: this compound is employed in Western blotting to detect histidine-tagged proteins immobilized on membranes.
Bioconjugation: The compound is used to label proteins with biotin, facilitating their detection and analysis using streptavidin-based methods.
Biosensors: this compound is utilized in the development of biosensors for detecting histidine-tagged proteins in various samples .
Wirkmechanismus
Biotin-X-NTA exerts its effects through the following mechanism:
Chelation: The nitrilotriacetic acid moiety chelates metal ions such as nickel (Ni²⁺), forming a stable complex.
Binding to Histidine Residues: The chelated complex binds specifically to histidine residues on proteins, forming a this compound-Ni²⁺-histidine complex.
Detection: The biotin moiety allows for the detection of the complex using streptavidin-based methods, such as streptavidin-horseradish peroxidase conjugates and chemiluminescence
Vergleich Mit ähnlichen Verbindungen
Biotin-X-NTA is unique due to its ability to chelate metal ions and bind specifically to histidine residues. Similar compounds include:
Biotin-NTA: Similar to this compound but lacks the extended spacer arm, which can affect binding efficiency.
Biotin-PEG-NTA: Contains a polyethylene glycol (PEG) spacer, providing greater flexibility and reducing steric hindrance.
Biotin-DADPA: Uses a different chelating moiety, diaminodipropionic acid (DADPA), for metal ion chelation
This compound stands out due to its optimal balance of chelation efficiency and binding specificity, making it a preferred choice for many biochemical applications.
Eigenschaften
Molekularformel |
C26H40K3N5O9S |
|---|---|
Molekulargewicht |
716.0 g/mol |
IUPAC-Name |
tripotassium;(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[bis(carboxylatomethyl)amino]hexanoate |
InChI |
InChI=1S/C26H43N5O9S.3K/c32-20(28-13-7-5-8-18(25(38)39)31(14-22(34)35)15-23(36)37)10-2-1-6-12-27-21(33)11-4-3-9-19-24-17(16-41-19)29-26(40)30-24;;;/h17-19,24H,1-16H2,(H,27,33)(H,28,32)(H,34,35)(H,36,37)(H,38,39)(H2,29,30,40);;;/q;3*+1/p-3/t17-,18-,19-,24-;;;/m0.../s1 |
InChI-Schlüssel |
MKLSOXPHWHEJPK-RCFQCEFGSA-K |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])NC(=O)N2.[K+].[K+].[K+] |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])NC(=O)N2.[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


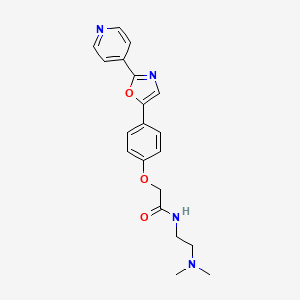

![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/structure/B12408026.png)

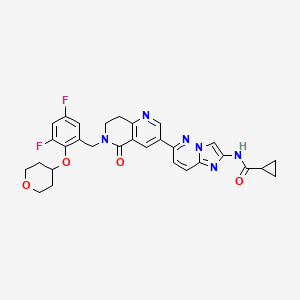
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12408052.png)
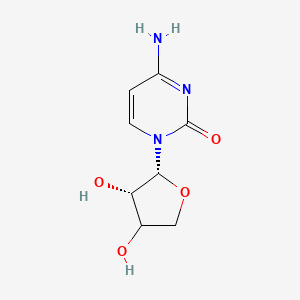
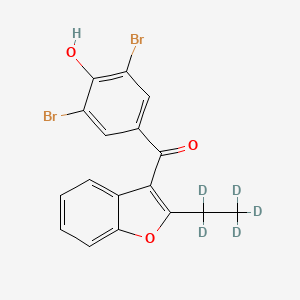
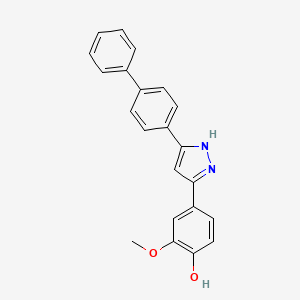



![2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile](/img/structure/B12408083.png)

